2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-16-3-6-18(7-4-16)26-23(30)14-34-25-27-20-9-10-29(13-19(20)24(31)28-25)12-17-5-8-21-22(11-17)33-15-32-21/h3-8,11H,2,9-10,12-15H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFJEHCTFTYCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC5=C(C=C4)OCO5)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its antiviral, antimicrobial, and antitumor properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a hexahydropyrido-pyrimidine core linked to a benzo[d][1,3]dioxole moiety and an acetamide functional group. Its molecular formula is C₂₃H₂₃N₃O₄S, with a molecular weight of approximately 478.6 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Hexahydropyrido-pyrimidine |
| Functional Groups | Thioacetamide, acetamide |
| Molecular Weight | 478.6 g/mol |
Antimicrobial Activity
Derivatives of similar structures have demonstrated notable antimicrobial properties. For example, benzothiazole pyrimidine derivatives have shown significant antibacterial and antifungal activities . Given the structural features of this compound, it is hypothesized that this compound may also possess similar antimicrobial effects.
Antitumor Activity
Compounds with related structures have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . The unique combination of the thioacetamide linkage and the hexahydropyrido-pyrimidine framework may enhance the antitumor activity of this compound compared to others.
Synthesis and Testing
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity . Preliminary studies have employed molecular docking simulations to predict interactions with biological targets relevant to cancer therapy and microbial resistance.
Interaction Studies
Interaction studies are critical for understanding how this compound binds to various enzymes involved in metabolic pathways. Techniques such as biochemical assays and molecular docking simulations provide insight into its mechanism of action .
Comparative Analysis with Similar Compounds
The following table summarizes compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
